molecular formula C10H11NaO2 B14861565 Sodium 3-(3-methylphenyl)propanoate

Sodium 3-(3-methylphenyl)propanoate

Cat. No.: B14861565
M. Wt: 186.18 g/mol
InChI Key: DWJPZBMMMDAKSS-UHFFFAOYSA-M
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Description

Sodium 3-(3-methylphenyl)propanoate is an organic compound that belongs to the class of carboxylate salts It is derived from 3-(3-methylphenyl)propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a sodium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-(3-methylphenyl)propanoate can be synthesized through the neutralization of 3-(3-methylphenyl)propanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous reactors to ensure a consistent and high-yield output. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(3-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) and are carried out under controlled temperature conditions.

Major Products Formed

    Oxidation: 3-(3-methylphenyl)propanoic acid or 3-(3-methylphenyl)propanone.

    Reduction: 3-(3-methylphenyl)propanol or 3-(3-methylphenyl)propane.

    Substitution: Various substituted derivatives of the aromatic ring, such as nitro, sulfo, or halo compounds.

Scientific Research Applications

Sodium 3-(3-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or interacting with cellular membranes, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Sodium 3-(3-methylphenyl)propanoate can be compared with other similar compounds, such as:

    Sodium 3-phenylpropanoate: Lacks the methyl group on the aromatic ring, resulting in different chemical and biological properties.

    Sodium 3-(4-methylphenyl)propanoate: The methyl group is positioned differently on the aromatic ring, leading to variations in reactivity and applications.

    Sodium 3-(3,4-dimethylphenyl)propanoate:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11NaO2

Molecular Weight

186.18 g/mol

IUPAC Name

sodium;3-(3-methylphenyl)propanoate

InChI

InChI=1S/C10H12O2.Na/c1-8-3-2-4-9(7-8)5-6-10(11)12;/h2-4,7H,5-6H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

DWJPZBMMMDAKSS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)[O-].[Na+]

Origin of Product

United States

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